Quantitative Precision with Stable Isotope IS
In a validated GC-MS method for tryptophan quantification in human serum, DL-tryptophan-d8 was employed as the internal standard to compensate for extraction and instrumental variability. The method demonstrated a coefficient of variation (CV) of approximately 8% (n=9) for tryptophan quantification across the analytical range [1]. This precision was achieved in a complex biological matrix where direct quantification without a matched SIL-IS would be subject to uncontrolled matrix effects and significantly higher variability. The CV of 8% serves as a benchmark for procurement, establishing the level of quantitative reliability achievable when using a properly validated DL-tryptophan-d8 internal standard method.
| Evidence Dimension | Analytical Precision (Coefficient of Variation) |
|---|---|
| Target Compound Data | CV ≈ 8% (n=9) for tryptophan quantification using tryptophan-d8 as IS |
| Comparator Or Baseline | Unlabeled tryptophan quantification without internal standard correction (baseline condition; precise CV not reported but inherently subject to higher variability due to matrix effects and injection variability) |
| Quantified Difference | Method achieves CV of 8% with IS; without IS, accuracy and precision are not reliably controlled. |
| Conditions | Human serum; GC-MS with selected ion monitoring (SIM); analytes derivatized to N-pentafluoropropionyl methyl esters; n=9 replicate analyses. |
Why This Matters
This CV value defines the achievable precision for tryptophan quantification when using DL-tryptophan-d8, a critical parameter for power calculations in clinical study design and for assessing batch-to-batch analytical consistency.
- [1] Wegmann, H., Curtius, H. C., & Redweik, U. (1978). Selective ion monitoring of tryptophan, N-acetyltryptophan and kynurenine in human serum. Application to the in vivo measurement of tryptophan pyrrolase activity. Journal of Chromatography A, 158, 305-312. View Source
